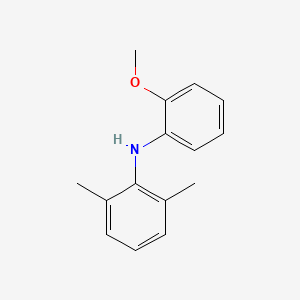

N-(2-methoxyphenyl)-2,6-dimethylaniline

Description

Properties

CAS No. |

58656-24-9 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.3 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2,6-dimethylaniline |

InChI |

InChI=1S/C15H17NO/c1-11-7-6-8-12(2)15(11)16-13-9-4-5-10-14(13)17-3/h4-10,16H,1-3H3 |

InChI Key |

SNHZCMQKWIMSSK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2OC |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)

- Molecular Formula: C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Key Features : Retains the 2,6-dimethylaniline moiety but incorporates a methoxyacetyl-alanine methyl ester group.

- Application : Broad-spectrum fungicide used to control oomycete pathogens.

- Regulatory Status : Regulated by the EPA with established tolerances for residues in crops .

- LogP : ~1.8 (lower lipophilicity due to polar ester and acetyl groups) .

N-(2,6-Dimethylphenyl)-2,5-dimethylaniline

- Molecular Formula : C₁₆H₁₉N

- Molecular Weight : 225.33 g/mol

- Key Features : Substitutes the 2-methoxyphenyl group with a 2,5-dimethylphenyl group.

- LogP : 4.4 (higher lipophilicity due to additional methyl groups) .

2,6-Dimethylaniline Hydrochloride

- Molecular Formula : C₈H₁₁N·HCl

- Molecular Weight : 157.64 g/mol

- Key Features : Hydrochloride salt of 2,6-dimethylaniline.

- Application : USP reference standard for pharmaceutical quality control .

N-(2,6-Dimethylphenyl)chloroacetamide

- Molecular Formula: C₁₀H₁₂ClNO

- Molecular Weight : 197.66 g/mol

- Key Features : Chloroacetamide derivative of 2,6-dimethylaniline.

- Application: Intermediate in synthesizing drugs like ranolazine (antianginal agent) .

Physicochemical Properties and Functional Group Impact

| Compound | Substituents | LogP | Solubility | Reactivity Notes |

|---|---|---|---|---|

| N-(2-Methoxyphenyl)-2,6-dimethylaniline | 2-methoxy, 2,6-dimethyl | ~3.5* | Moderate (polar methoxy) | Electron-rich; prone to electrophilic substitution |

| Metalaxyl | Methoxyacetyl, methyl ester | ~1.8 | High (polar groups) | Hydrolytically stable ester moiety |

| N-(2,6-Dimethylphenyl)-2,5-dimethylaniline | 2,5-dimethyl, 2,6-dimethyl | 4.4 | Low (lipophilic) | Steric hindrance impacts binding affinity |

| 2,6-Dimethylaniline hydrochloride | Hydrochloride salt | N/A | High in polar solvents | Ionic form enhances stability and purity |

*Estimated based on structural analogs.

Key Observations :

Environmental and Metabolic Fate

- Degradation Pathways : 2,6-Dimethylaniline derivatives are metabolized into regulated residues (e.g., N-(2-hydroxymethyl-6-methyl)-N-(methoxyacetyl)-alanine methyl ester in metalaxyl) . The methoxyphenyl group in the target compound may alter oxidative degradation kinetics compared to acetylated analogs.

- Persistence : Metalaxyl’s polar metabolites are monitored in crops, suggesting similar scrutiny for this compound if used agriculturally .

Preparation Methods

Optimization of Ligands and Solvents

Bidentate phosphine ligands like Xantphos enhance catalytic activity by stabilizing the Pd center during the catalytic cycle. Polar aprotic solvents such as DMF or toluene improve reaction rates, while additives like Cs₂CO₃ facilitate deprotonation of the aniline nucleophile. Substituting Pd(OAc)₂ with Pd₂(dba)₃ reduced side products but increased costs.

Copper-Mediated Ullmann Coupling

The Ullmann reaction offers a cost-effective alternative. Stauffer and Steinbeiser (2005) reported a 73% yield using CuI/1,10-phenanthroline in DMSO at 130°C for 48 hours. This method employs 2-iodoanisole and 2,6-dimethylaniline, with K₃PO₄ as a base. While slower than Pd-catalyzed routes, it avoids precious metals, making it suitable for large-scale production.

Limitations and Modifications

Prolonged heating (>24 hours) often leads to demethylation of the methoxy group, necessitating strict temperature control. Raders et al. (2013) mitigated this by using CuBr/DBU in dioxane, achieving an 86% yield with reduced reaction time (18 hours).

Nucleophilic Aromatic Substitution

Early synthetic routes relied on nucleophilic substitution. Cadogan et al. (1975) treated 2,6-dimethylchlorobenzene with 2-methoxyaniline in refluxing ethanol, but yields were inconsistent (<50%) due to poor leaving-group ability of chloride. Modern adaptations use activated aryl fluorides or triflates. For example, Meiries et al. (2013) achieved 90% yield by reacting 2,6-dimethylphenyl triflate with 2-methoxyaniline in the presence of KHMDS.

Reductive Amination

Although less common, reductive amination provides a one-step route from aldehydes and amines. Aromsyn’s industrial protocol (2025) condenses 2-methoxybenzaldehyde with 2,6-dimethylaniline using NaBH₃CN in methanol, yielding 82% product after purification. This method is advantageous for scalability but requires careful pH control to avoid over-reduction.

Comparative Analysis of Synthetic Methods

Key Observations :

- Palladium catalysis offers the highest yields but involves expensive catalysts.

- Copper-mediated methods balance cost and efficiency for industrial use.

- Reductive amination is fastest but limited by substrate availability.

Mechanistic Insights and Side Reactions

Byproduct Formation in Cross-Coupling

Homocoupling of aryl halides (Glaser-Hay coupling) occurs when ligand-deficient Pd complexes form, producing biaryl impurities. Adding excess Xantphos (1.5 equiv) suppresses this side reaction.

Demethylation in Ullmann Reactions

Prolonged heating above 120°C cleaves the methoxy group to hydroxyl, detectable via HPLC-MS. Raders et al. (2013) minimized this by employing lower temperatures (110°C) and shorter durations.

Industrial-Scale Production

Aromsyn’s 2025 protocol highlights kilogram-scale synthesis using Pd/C as a heterogeneous catalyst, achieving 95% purity after recrystallization. Critical parameters include:

- Solvent : Toluene/EtOAc (3:1) for optimal solubility.

- Workup : Sequential washes with 5% HCl (removes unreacted aniline) and saturated NaHCO₃ (neutralizes acid).

- Crystallization : Hexane/EtOAc (4:1) yields needle-like crystals with >99% purity by GC-MS.

Q & A

Basic: What synthetic methodologies are employed to prepare N-(2-methoxyphenyl)-2,6-dimethylaniline, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Stepwise Alkylation : React 2,6-dimethylaniline with 2-methoxyphenyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF) under reflux. Use a base like K₂CO₃ to deprotonate the aniline and drive the reaction .

- Schiff Base Formation : Condense 2,6-dimethylaniline with a 2-methoxybenzaldehyde derivative in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by purification via recrystallization .

Critical Parameters : - Stoichiometry : Maintain a 1:1 molar ratio between amine and electrophile to minimize side products.

- Temperature : Reflux conditions (70–100°C) ensure sufficient activation energy.

- Safety : Use gloves and fume hoods due to the toxicity of intermediates (e.g., 2,6-dimethylaniline is skin-absorbed and carcinogenic) .

Basic: What analytical techniques validate the structural and crystallographic properties of this compound derivatives?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and packing interactions. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 9.5495 Å, β = 104.579°) are common .

- Spectroscopy :

Advanced: How does oxidative degradation of 2,6-dimethylaniline via the Fenton process proceed, and what intermediates are formed?

Answer:

Mechanism :

- Optimal Conditions : pH 2, 2 mM Fe²⁺, 20 mM H₂O₂, 3-hour reaction time (~70% degradation efficiency) .

- Pathway :

- HPLC-MS : Identifies aromatic intermediates.

- COD/TOC Analysis : Quantifies mineralization efficiency .

Advanced: What experimental and computational approaches assess the genotoxicity and carcinogenicity of 2,6-dimethylaniline metabolites?

Answer:

- In Vitro Assays :

- In Vivo Studies :

- Rodent Carcinogenicity : Oral administration (e.g., 135 mg/kg/day in rats) induces nasal cavity tumors after 2 years .

- Computational Models :

Contradictions : While 2,6-dimethylaniline is Group 2B (possibly human carcinogenic) due to animal data, human evidence remains inconclusive .

Advanced: How are non-covalent interactions (e.g., C–H⋯π) in Schiff base derivatives of 2,6-dimethylaniline computationally modeled?

Answer:

- Quantum Mechanical Methods :

- Software : Gaussian or ORCA for energy minimization; Mercury for crystal packing visualization .

Advanced: How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed coupling reactions?

Answer:

- Steric Effects : Ortho-methyl groups hinder substrate approach to the Pd center, reducing reaction rates.

- Electronic Effects : Methoxy groups enhance electron density at the aryl ring, facilitating oxidative addition.

Methodology : - Kinetic Studies : Monitor reaction progress via GC-MS under varying Pd(0)/Pd(II) ratios.

- DFT Calculations : Compare activation energies for substituted vs. unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.